![molecular formula C20H23ClN2O5S B6969741 N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide](/img/structure/B6969741.png)
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of sulfonamide, methoxyphenyl, and oxolane carboxamide groups, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methoxyaniline to form the sulfonamide intermediate.
Oxolane Ring Formation: The next step involves the cyclization of the intermediate with ethyl oxalyl chloride in the presence of a base, such as triethylamine, to form the oxolane ring.
Final Coupling: The final step is the coupling of the oxolane intermediate with 5-ethyloxolane-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity by mimicking the natural substrate. The methoxyphenyl and oxolane groups may contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide
- N-{3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl}-2-(2-cyanophenoxy)acetamide
Uniqueness
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxolane ring and ethyl carboxamide moiety differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
IUPAC Name |
N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-3-14-9-11-18(28-14)20(24)22-13-8-10-17(27-2)19(12-13)29(25,26)23-16-7-5-4-6-15(16)21/h4-8,10,12,14,18,23H,3,9,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPWATYZVSOMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(O1)C(=O)NC2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
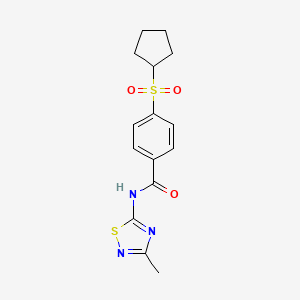
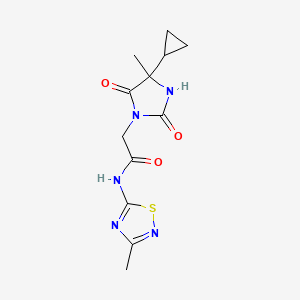

![N-[(3-aminophenyl)methyl]-3-morpholin-4-ylpropane-1-sulfonamide](/img/structure/B6969693.png)
![2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B6969703.png)
![tert-butyl N-[1-[4-[(2-sulfanylidene-1H-pyridine-3-carbonyl)amino]phenyl]ethyl]carbamate](/img/structure/B6969709.png)
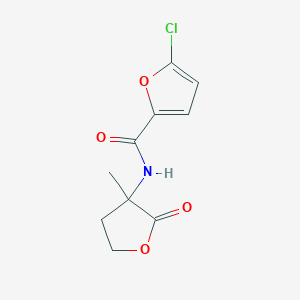
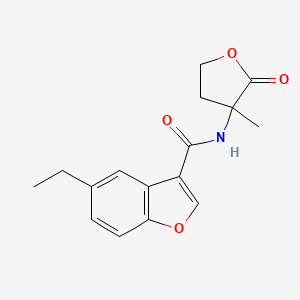
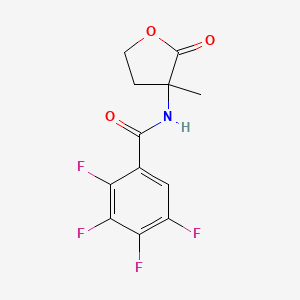
![3-Methyl-4-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B6969729.png)
![N-(3-methylphenyl)-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide](/img/structure/B6969735.png)
![N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methylsulfonylacetamide](/img/structure/B6969745.png)
![N-[(1-benzylpyrrolidin-3-yl)methyl]-3-(2-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B6969747.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6969777.png)
